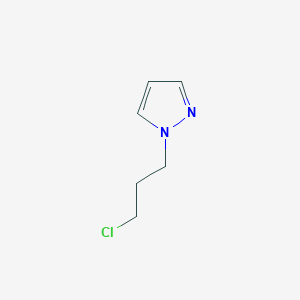![molecular formula C12H13N3 B1601951 2-Fenil-4,5,6,7-tetrahidro-3H-imidazo[4,5-C]piridina CAS No. 783300-26-5](/img/structure/B1601951.png)
2-Fenil-4,5,6,7-tetrahidro-3H-imidazo[4,5-C]piridina
Descripción general
Descripción
“2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine” is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridine derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Moduladores Alostéricos Positivos del Receptor GABA A
La semejanza estructural entre el sistema de anillo heterocíclico de imidazopiridina fusionado y las purinas ha impulsado investigaciones biológicas para evaluar su posible importancia terapéutica . Se sabe que juegan un papel crucial en numerosas condiciones de enfermedad. El descubrimiento de su primera bioactividad como moduladores alostéricos positivos del receptor GABA A reveló su potencial medicinal .
Inhibidores de la Bomba de Protones
Los inhibidores de la bomba de protones, que son un tipo de fármaco que reduce la producción de ácido estomacal, también se encontraron en este grupo químico . Estos inhibidores se utilizan a menudo para tratar afecciones como la enfermedad por reflujo gastroesofágico (ERGE), úlceras de estómago e intestino delgado y la inflamación del esófago .
Inhibidores de la Aromatasa
Los inhibidores de la aromatasa, que son medicamentos que reducen la producción de estrógeno en el cuerpo, se han desarrollado a partir de este grupo . Estos inhibidores se utilizan a menudo para tratar ciertos tipos de cáncer de mama en mujeres posmenopáusicas .
Fármacos Antiinflamatorios No Esteroideos (AINE)
Los fármacos antiinflamatorios no esteroideos (AINE) se han desarrollado a partir de este grupo . Los AINE son medicamentos que se utilizan para reducir la inflamación y aliviar el dolor .
Inhibidores de la Muerte Celular Necrótica
Se ha encontrado que el compuesto "2-Fenil-4,5,6,7-tetrahidro-3H-imidazo[4,5-C]piridina" es un inhibidor de la quinasa RIP1 altamente potente, disponible por vía oral y que penetra en el cerebro con excelentes perfiles farmacocinéticos . Este compuesto suprimió significativamente la muerte celular necrótica tanto en células de ratón como en células humanas .
Inhibidores QC de P. gingivalis
Este compuesto se ha informado como parte de una nueva clase de inhibidores QC de P. gingivalis según un andamiaje de tetrahydroimidazo [4,5- c ]piridina . Algunos compuestos exhibieron actividad en el rango nanomolar inferior y, por lo tanto, se caracterizaron más con respecto a su selectividad y toxicidad .
Inhibidores del Factor Xa
El compuesto "this compound" se puede utilizar para preparar inhibidores del Factor Xa . Los inhibidores del Factor Xa son un tipo de anticoagulante que funciona bloqueando la actividad del factor de coagulación Xa, lo que evita la formación de coágulos de sangre .
Inhibidores de CDK
Este compuesto también se puede utilizar para preparar inhibidores de CDK . Los inhibidores de CDK son un tipo de fármaco que bloquea la actividad de proteínas llamadas cinasas dependientes de ciclinas (CDK), que están involucradas en la división celular . Estos inhibidores se utilizan a menudo en el tratamiento del cáncer .
Mecanismo De Acción
Target of Action
The primary targets of 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine are the IKK-ε and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine interacts with its targets, IKK-ε and TBK1, by binding to their active sites. This binding results in the phosphorylation of NF-kappaB , a protein complex that controls the transcription of DNA .
Biochemical Pathways
The activation of NF-kappaB initiates a cascade of biochemical reactions that influence many cellular pathways necessary for the proper functioning of cells . These pathways include those involved in immune response, inflammation, and cell survival .
Pharmacokinetics
It is predicted to have a boiling point of 3816±320 °C and a density of 1186±006 g/cm3 . These properties may impact the compound’s bioavailability, but further studies are needed to confirm this.
Result of Action
The activation of NF-kappaB by 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine can lead to various molecular and cellular effects. For instance, it can influence the expression of genes involved in immune response, inflammation, and cell survival . This can potentially alter the behavior of cells and contribute to various physiological effects.
Action Environment
The action, efficacy, and stability of 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests a promising future for the development of new drugs based on imidazole derivatives, including “2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine”.
Análisis Bioquímico
Cellular Effects
Imidazopyridines have been found to influence many cellular pathways necessary for the proper functioning of cells . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCSWUNYWAOZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476311 | |
| Record name | 2-PHENYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
783300-26-5 | |
| Record name | 2-PHENYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B1601880.png)





